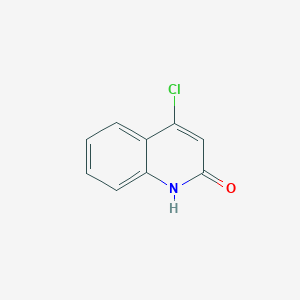

4-Chloroquinolin-2(1H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXTZWWKNXVRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305336 | |

| Record name | 4-Chloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20146-59-2 | |

| Record name | 20146-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloroquinolin 2 1h One and Its Derivatives

Established Synthetic Pathways for 4-Chloroquinolin-2(1H)-one

Traditional synthetic routes to this compound have been well-documented, primarily relying on the transformation of readily available precursors through chlorination and hydrolysis reactions. These methods are valued for their reliability and scalability.

Chlorination of 4-Hydroxyquinolin-2(1H)-one Precursors

A primary route to quinoline (B57606) derivatives involves the chlorination of 4-hydroxyquinolin-2(1H)-one precursors. The hydroxyl group at the C-4 position can be substituted with a chlorine atom using various chlorinating agents. The most common method involves treating the 4-hydroxy-2-quinolone with phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). utb.czresearchgate.net This reaction typically proceeds under reflux conditions and results in the formation of 2,4-dichloroquinoline (B42001) as the main product. utb.czresearchgate.netarabjchem.org Subsequent selective hydrolysis is then required to obtain the target this compound.

The reaction of 1-substituted 4-hydroxyquinoline-2-ones with phosphoryl chloride has been shown to produce 1-substituted 4-chloroquinolin-2-ones in high yields. utb.cz However, depending on the substitution pattern and reaction conditions, the formation of the 2,4-dichloro derivative can be a competing process. utb.cz Other chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), have also been employed for the chlorination of quinoline-2,4(1H,3H)-dione precursors.

| Chlorinating Agent | Typical Substrate | Primary Product | Reference |

|---|---|---|---|

| Phosphoryl chloride (POCl₃) | 4-Hydroxy-2(1H)-quinolone | 2,4-Dichloroquinoline | researchgate.netarabjchem.org |

| POCl₃ / PCl₅ | 1-Unsubstituted 4-hydroxyquinoline-2-ones | 2,4-Dichloroquinolines | utb.czresearchgate.net |

| Phosphoryl chloride (POCl₃) | 1-Substituted 4-hydroxyquinoline-2-ones | 1-Substituted 4-chloroquinoline-2-ones | utb.cz |

| Sulfuryl chloride (SO₂Cl₂) | 4-Hydroxyquinolin-2(1H)-one precursors | 3-Chloroquinoline-2,4(1H,3H)-diones |

Hydrolysis of Dichloroquinoline Intermediates

The synthesis of this compound is frequently accomplished through the selective hydrolysis of 2,4-dichloroquinoline intermediates. mdpi.comderpharmachemica.com The chlorine atom at the C-2 position is generally more susceptible to nucleophilic substitution than the one at the C-4 position. This difference in reactivity allows for a controlled hydrolysis reaction.

By treating 2,4-dichloroquinoline with a mild acid, the 2-chloro group can be selectively hydrolyzed to a carbonyl group, yielding the desired this compound, also known as 4-chlorocarbostyril. derpharmachemica.com A common procedure involves heating a solution of the dichloroquinoline in dilute dichloroacetic acid. mdpi.comderpharmachemica.com Another reported method uses a mixture of sodium acetate (B1210297) and acetic acid to achieve this selective transformation. orientjchem.org The resulting product precipitates upon pouring the reaction mixture into ice-cold water and can be collected by filtration. mdpi.comderpharmachemica.com

| Reagent/Solvent | Reaction Condition | Product | Reference |

|---|---|---|---|

| Dilute Dichloroacetic Acid (90%) | Reflux for 1 hour | This compound | mdpi.comderpharmachemica.com |

| Sodium Acetate / Acetic Acid | Microwave irradiation (160 W) | This compound | orientjchem.org |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. asianpubs.orgnih.gov This technology has been successfully applied to the synthesis of quinoline derivatives. A one-pot, microwave-assisted method for producing 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphoryl chloride has been developed. asianpubs.orgasianpubs.org In this procedure, the reagents are irradiated in a microwave oven at 600 W for as little as 50 seconds, leading to the formation of the dichloroquinoline intermediate, which can then be hydrolyzed to this compound. asianpubs.orgasianpubs.org

Furthermore, microwave irradiation has been utilized for the selective hydrolysis of 2,4-dichloroquinolines. Using a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide (TBAB) in a sodium acetate/acetic acid system, the reaction proceeds efficiently to give 4-chloroquinolin-2(1H)-ones. orientjchem.org Microwave energy has also been employed in the synthesis of 4,7-dichloro-2-(1H)-quinolinone from 4,7-dichloroquinoline (B193633), demonstrating its utility in converting existing quinoline systems. google.com

Advanced Synthetic Strategies for Functionalized Quinolin-2(1H)-ones

Beyond traditional methods, advanced synthetic strategies have been developed to construct the quinolin-2(1H)-one core with greater complexity and efficiency. These modern techniques often utilize metal-catalyzed reactions to build the heterocyclic system.

Palladium-Catalyzed C-H Activation and Cyclization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in forming quinolinone scaffolds is well-established. nih.gov These methods often proceed via C-H bond activation, providing an atom-economical approach to building the heterocyclic ring. researchgate.netacs.org

One such strategy involves the palladium(II)-catalyzed selective 6-endo intramolecular C-H alkenylation of N-phenylacrylamides to construct the quinolone core. nih.govresearchgate.net This process represents an oxidative variant of the Heck reaction. researchgate.net The mechanism is believed to involve an electrophilic palladation of the aromatic ring, followed by insertion into the alkene and subsequent β-hydride elimination. nih.gov Other palladium-catalyzed cascade reactions, starting from simple anilines, have also been developed to construct quinolinone derivatives, highlighting the versatility of this approach for accessing complex drug-like molecules. acs.orgorganic-chemistry.org Similarly, the intramolecular cyclization of benzyl (B1604629) halides with α,β-unsaturated amides, promoted by a palladium catalyst system like Pd₂(dba)₃ and dppf, offers a practical route to 3-alkyl-1H-quinolin-2-ones. thieme-connect.comthieme-connect.com

| Reaction Type | Starting Materials | Catalyst System | Reference |

|---|---|---|---|

| Intramolecular C-H Alkenylation | N-phenylacrylamides | Pd(II) | nih.govresearchgate.net |

| C-H Activation/Cyclization Cascade | Anilines | Pd-catalyst | acs.org |

| Intramolecular Cyclization | N-acetyl-N-[2-(bromomethyl)phenyl]acrylamide | Pd₂(dba)₃ / dppf | thieme-connect.comthieme-connect.com |

| Heck Coupling / Cyclization | Iodo derivatives of pivaloylaminobenzenes, methyl acrylate | Pd(OAc)₂ | nih.gov |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgnih.govrsc.org Several MCRs have been adapted for the synthesis of quinoline and quinolin-2(1H)-one derivatives.

The Povarov reaction is a prominent example, typically involving a [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene. acs.orgwikipedia.org This reaction yields tetrahydroquinoline structures, which can subsequently be oxidized to the corresponding quinolines. beilstein-journals.org Variations of the Povarov reaction have been developed using different catalysts and starting materials to access a wide range of substituted quinolines. rsc.orgacs.orgnih.gov For instance, a catalyst-free, three-component reaction of 4-hydroxyquinolin-2(1H)-one, an aldehyde, and piperidine (B6355638) in dichloromethane (B109758) has been reported to efficiently produce 3-substituted quinolinone derivatives. benthamdirect.com

The Doebner-von Miller reaction is another classic MCR that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, typically under acid catalysis. iipseries.orgwikipedia.orgsynarchive.com Modern variations have employed solid acid catalysts to create more environmentally friendly conditions. ukzn.ac.za These MCRs provide powerful tools for creating libraries of functionalized quinoline derivatives from simple and readily available starting materials. rsc.orgrsc.org

Derivatization from this compound as a Key Intermediate

This compound serves as a pivotal intermediate in the synthesis of a wide array of functionalized quinolinone derivatives. The reactivity of this compound is primarily centered around the chlorine atom at the C-4 position. This chloro group acts as an effective leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of diverse functional groups onto the quinolinone scaffold.

A common derivatization involves the reaction of this compound with hydrazine (B178648) hydrate. This condensation reaction, typically conducted under reflux in a solvent such as ethanol, smoothly yields 4-hydrazinylquinolin-2(1H)-one. mdpi.com This hydrazine derivative is itself a versatile intermediate, which can undergo further transformations, such as autoxidation to form complex polycyclic structures like pyridazino[4,3-c:5,6-c']diquinolines. mdpi.com

The utility of this compound extends to the synthesis of various other 4-substituted derivatives. For instance, nucleophilic substitution with sodium azide (B81097) can furnish the corresponding 4-azido derivative. mdpi.com Similarly, reactions can yield 4-amino and 4-sulfanyl analogues. mdpi.com The 4-azido derivative can be further transformed into the 4-aminoquinolin-2(1H)-one through reaction with triphenylphosphine (B44618) to form a phosphazene intermediate, followed by acid hydrolysis. mdpi.com

A notable application of this compound is in multi-component reactions. A one-pot, three-component reaction involving an appropriate amine, carbon disulphide, and this compound in the presence of a base like sodium methoxide (B1231860) leads to the formation of novel dithiocarbamate-substituted quinolinones. derpharmachemica.comresearchgate.net This method provides an efficient route to a diverse library of compounds. derpharmachemica.com

More complex transformations, such as the Smiles rearrangement, have also been employed to synthesize derivatives. A one-pot process for creating 4-chloroquinolin-2-ylamines involves the O-alkylation of 4-chloro-1H-quinolin-2-ones with chloroacetamide, followed by an intramolecular nucleophilic aromatic substitution (Smiles rearrangement) facilitated by the electron-withdrawing properties of the quinolinone system. researchgate.net

Table 1: Examples of Derivatization Reactions using this compound

| Starting Material | Reagents | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| This compound | Hydrazine hydrate | Reflux in ethanol | 4-Hydrazinylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | - | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| This compound | Amine, Carbon disulphide, Sodium methoxide | Stirring at room temp. in DMF | 4-Dithiocarbamate-quinolin-2(1H)-one derivatives | derpharmachemica.com |

| 4-Chloro-1H-quinolin-2-one | Chloroacetamide, NaH | DMF | 4-Chloroquinolin-2-ylamines | researchgate.net |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted quinolinones often presents challenges related to selectivity, particularly when multiple reactive sites are present. Regioselectivity and stereoselectivity are crucial considerations for controlling the outcome of reactions and obtaining the desired isomer.

Regioselectivity becomes paramount when precursors like 2,4-dichloroquinoline are used. The two chlorine atoms at the C-2 and C-4 positions exhibit different reactivities, which can be exploited for selective functionalization. Research has demonstrated that a highly regioselective Sonogashira coupling can be achieved at the C-2 position using a Pd/C-CuI catalyst system in water. beilstein-journals.org The coordination of the quinoline nitrogen to the palladium catalyst is believed to direct the reaction specifically to the C-2 position. beilstein-journals.org This leaves the chlorine at C-4 intact for subsequent reactions, such as a Suzuki coupling to introduce aryl groups, thereby providing a stepwise route to 2-alkynyl-4-arylquinolines. beilstein-journals.org

Similarly, reactions of substituted 2,4-dichloroquinolines with 1,4-dihydropyridines in the presence of a mild base like potassium carbonate proceed with high regioselectivity. researchgate.net The substitution occurs preferentially at the C-4 position, leading to novel quinoline-derivatized dihydropyridines. researchgate.net The choice of reaction conditions and catalyst systems is therefore critical in directing the substitution to the desired position. The preparation of hydroxyquinoline derivatives from 1,2-phenylenediamine can often result in a mixture of regioisomers, making the development of regioselective one-step methods highly desirable. google.com

Stereoselectivity is a key factor in reactions that create new chiral centers or geometric isomers. A notable example is the synthesis of 1,2-dihydroquinolinehydrazonopropanoate derivatives. nih.govresearchgate.net This synthesis involves an aza-Michael addition reaction between 4-hydrazinylquinolin-2(1H)-ones (derived from this compound) and ethyl propiolate. The reaction proceeds stereoselectively to afford exclusively the E-configuration of the final hydrazonopropanoate product. nih.govresearchgate.net The specific geometry of the product has been unequivocally confirmed through techniques such as X-ray crystallography. nih.gov Such stereochemical control is vital, as different stereoisomers can exhibit distinct biological activities.

Table 2: Examples of Selective Synthesis in Quinolinone Chemistry

| Reaction Type | Precursor | Reagents/Catalyst | Selectivity Outcome | Product Class | Reference(s) |

|---|---|---|---|---|---|

| Regioselective Alkynylation | 2,4-Dichloroquinoline | Terminal alkyne, Pd/C, PPh₃, CuI | Selective reaction at C-2 position | 2-Alkynyl-4-chloroquinoline | beilstein-journals.org |

| Regioselective Arylation | 2-Alkynyl-4-chloroquinoline | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Selective reaction at C-4 position | 2-Alkynyl-4-arylquinoline | beilstein-journals.org |

| Regioselective Substitution | 2,4-Dichloroquinoline | 1,4-Dihydropyridines, K₂CO₃ | Selective reaction at C-4 position | Quinoline-derivatized Dihydropyridines | researchgate.net |

| Stereoselective Aza-Michael Addition | 4-Hydrazinylquinolin-2(1H)-one | Ethyl propiolate | Exclusive formation of the E-isomer | (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | nih.govresearchgate.net |

Reactivity and Mechanistic Studies of 4 Chloroquinolin 2 1h One

Nucleophilic Substitution Reactions at the 4-Chloro Position

The chlorine atom at the C-4 position of the quinolin-2(1H)-one ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom, which polarizes the C4 position, making it a prime target for nucleophilic attack. tandfonline.com The general mechanism involves the addition of a nucleophile to the C4 carbon, followed by the elimination of the chloride leaving group. nih.govtandfonline.com This pathway allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives.

The 4-chloro group of 4-Chloroquinolin-2(1H)-one and its analogs can be readily displaced by various nucleophiles, including sulfur, nitrogen, and azide (B81097) species. These reactions are fundamental for creating key synthetic intermediates. mdpi.com

Hydrazination: The reaction with hydrazine (B178648) hydrate effectively replaces the chloro group to form 4-hydrazinylquinolin-2(1H)-one derivatives. These hydrazino compounds are key precursors for synthesizing further heterocyclic systems. mdpi.comresearchgate.net The reaction typically involves refluxing the chloroquinoline with hydrazine hydrate. mdpi.comnih.gov

Azidation: Treatment with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) leads to the formation of 4-azidoquinolin-2(1H)-one. mdpi.com This reaction provides a pathway to introduce an azide group, which can be subsequently converted into an amino group or used in click chemistry reactions. researchgate.net

Amination: A broad range of primary and secondary amines can act as nucleophiles to displace the 4-chloro substituent, yielding various 4-aminoquinoline (B48711) derivatives. nih.govnih.gov These reactions can be performed under different conditions, including conventional heating in solvents like DMF or under microwave irradiation, which can improve yields. nih.govnih.gov

Sulfur nucleophiles are effective in substituting the 4-chloro position, leading to the formation of important sulfur-containing quinolinone derivatives.

Reaction with Thiourea: The thiation of this compound can be achieved using thiourea. mdpi.com Heating a mixture of the chloroquinolinone with thiourea results in the formation of the corresponding 4-sulfanylquinolin-2(1H)-one. This method is often preferred over direct thiation with reagents like phosphorus pentasulfide, which can lead to lower yields and mixtures of products. mdpi.com

Reactions with Dithiocarbamates: In a three-component reaction, this compound can react with carbon disulphide and various secondary amines in the presence of a base like sodium methoxide (B1231860). This process yields a series of quinolinone derivatives bearing dithiocarbamate (B8719985) moieties at the C-4 position.

The nucleophilic substitution reactions described above serve as reliable methods for the synthesis of a variety of 4-substituted quinolin-2-ones, which are valuable for further synthetic elaboration. mdpi.com

4-Sulfanyl Derivatives: Formed via reaction with thiourea, these compounds can undergo selective S-alkylation with alkyl halides in the presence of a base to produce 4-alkylthio derivatives. mdpi.com

4-Hydrazino Derivatives: These are synthesized by reacting the 4-chloro precursor with hydrazine. mdpi.com The resulting 4-hydrazino compounds can undergo autoxidation under certain conditions, leading to dimerization and the formation of larger pentacyclic structures. mdpi.comnih.gov

4-Azido Derivatives: The reaction with sodium azide furnishes 4-azido derivatives. mdpi.com The azide group is a versatile functional handle; for instance, it can be reacted with triphenylphosphine (B44618) to form a phosphazene, which upon acid hydrolysis yields the corresponding 4-amino derivative. mdpi.com

4-Amino Derivatives: Direct amination with various amines or the two-step azidation-reduction sequence provides access to a wide range of 4-aminoquinolin-2(1H)-ones. mdpi.comnih.gov

| Reaction Type | Nucleophile/Reagent | Product Class | Typical Conditions |

|---|---|---|---|

| Thiation | Thiourea | 4-Sulfanylquinolin-2(1H)-one | Fusion at 170–190 °C mdpi.com |

| Hydrazination | Hydrazine hydrate | 4-Hydrazinoquinolin-2(1H)-one | Refluxing in a solvent like pyridine mdpi.com |

| Azidation | Sodium azide | 4-Azidoquinolin-2(1H)-one | Reaction in DMF mdpi.comresearchgate.net |

| Amination | Primary/Secondary Amines | 4-Aminoquinolin-2(1H)-one | Heating (conventional or microwave) nih.govnih.gov |

| Dithiocarbamate Formation | CS₂ + Secondary Amine | 4-Dithiocarbamoylquinolin-2(1H)-one | Reaction in DMF with NaOMe |

Intramolecular Cyclization and Rearrangement Mechanisms

The quinolinone scaffold can participate in intramolecular cyclization and rearrangement reactions to form more complex polycyclic systems.

Silver-Catalyzed Cyclization and Rearrangement: In one synthetic approach to the related 4-hydroxyquinolin-2(1H)-one derivatives, o-alkynylanilines undergo a silver-catalyzed reaction with carbon dioxide. organic-chemistry.orgnih.gov This process is believed to involve the formation of a benzoxazin-2-one intermediate, which then undergoes deprotonation and rearrangement to generate the final quinoline (B57606) product. organic-chemistry.org

NCS-Mediated Cyclization: N-chlorosuccinimide (NCS) can mediate intramolecular cyclization reactions involving the quinolone core. This has been used as a strategy to form a C–N bond at the indole 2-position when constructing an indolo[2,3-b]quinolone framework, relevant to the synthesis of natural products like perophoramidine. nih.gov

Autoxidation-Dimerization: As mentioned previously, 4-hydrazinylquinolin-2(1H)-ones can undergo autoxidation, particularly when heated in pyridine. mdpi.com This leads to a dimerization reaction, forming complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. mdpi.comnih.gov

Tautomerism and Isomerization Studies

This compound can exist in different tautomeric forms due to the presence of the amide functionality within the heterocyclic ring.

Keto-Enol and Thiol-Thione Tautomeric Equilibria

Tautomerism is a key phenomenon in the chemistry of quinolinone derivatives, where the molecule can exist in two or more interconvertible structural isomers. In the case of this compound and its derivatives, both keto-enol and thiol-thione equilibria are of importance.

The keto-enol tautomerism in quinolin-2(1H)-one systems involves the interconversion between the lactam (keto) form and the lactim (enol) form. For 4-substituted-2-hydroxyquinolines, computational studies have shown that the keto tautomer is generally favored. researchgate.net The equilibrium can be influenced by factors such as the strength of internal hydrogen bonds. For instance, a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable 6-membered intramolecular hydrogen bond. rsc.org Conversely, substituents at the 2- or 8-position that promote extended conjugation and hydrogen bonding tend to shift the equilibrium in favor of the keto form. rsc.org In the case of this compound, the predominant form is the keto tautomer, this compound, as opposed to its enol tautomer, 4-chloro-2-hydroxyquinoline.

The thiol-thione tautomerism becomes relevant when the oxygen atom at the 2-position is replaced by a sulfur atom. The thiation of 4-chloro-8-methylquinolin-2(1H)-one, a closely related compound, can be achieved to produce the corresponding quinoline-2(1H)-thione. mdpi.com Crystallographic studies of quinoline-2(1H)-thione have confirmed that it exists as the thione tautomer. nih.gov This suggests that for the sulfur analogue of this compound, the thione form would be the more stable tautomer. In solution, the position of the thiol-thione equilibrium is significantly influenced by the solvent. Polar solvents and self-association tend to shift the equilibrium toward the thione form, while in dilute solutions of nonpolar solvents, the thiol form may predominate. researchgate.net

Table 1: Tautomeric Forms of this compound and its Sulfur Analogue

| Equilibrium | Keto/Thione Form | Enol/Thiol Form | Predominant Form |

| Keto-Enol | This compound | 4-Chloro-2-hydroxyquinoline | Keto |

| Thiol-Thione | 4-Chloroquinoline-2(1H)-thione | 4-Chloro-2-mercaptoquinoline | Thione |

Influence of Substituents on Tautomeric Stability

The electronic properties of substituents on the quinoline ring play a crucial role in determining the position of the tautomeric equilibrium. The stability of different tautomers can be significantly altered by the presence of electron-donating or electron-withdrawing groups. nih.gov

Furthermore, studies on other heterocyclic systems have demonstrated that the tautomeric equilibrium can be precisely controlled through the substituent effect. nih.gov The introduction of different substituents can systematically shift the equilibrium towards one tautomer over the other. This highlights the importance of considering the electronic nature of the chloro group when predicting the chemical behavior of this compound.

Autoxidation Processes in Quinolin-2(1H)-one Systems

Autoxidation is a process of oxidation that occurs in the presence of oxygen under ambient conditions. This process often proceeds via a free-radical chain mechanism and can lead to the degradation of organic compounds. wikipedia.org Quinolin-2(1H)-one systems can be susceptible to autoxidation, particularly when substituted with groups that can initiate or stabilize radical intermediates.

A study on the autoxidation of 4-hydrazinylquinolin-2(1H)-ones demonstrated that these compounds can undergo an autoxidation reaction to form pyridazino[4,3-c:5,6-c′]diquinoline derivatives. nih.gov Although this study does not directly involve this compound, it illustrates that the quinolin-2(1H)-one skeleton is susceptible to autoxidation under certain conditions. The proposed mechanism for this transformation involves a series of steps including nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions. nih.gov

The general mechanism of autoxidation involves three main stages: initiation, propagation, and termination. wikipedia.org The initiation step involves the formation of a radical species. In the context of quinolin-2(1H)-one systems, this could potentially be initiated by the abstraction of a hydrogen atom. The resulting radical can then react with molecular oxygen to form a peroxy radical. This peroxy radical can subsequently abstract a hydrogen atom from another molecule, propagating the chain reaction. The process terminates when radicals combine to form non-radical products. While specific studies on the autoxidation of this compound are not prevalent, the presence of the quinolinone core suggests a potential for such reactions, especially under conditions that favor radical formation.

Structure Activity Relationship Sar and Drug Design Principles

Impact of the 4-Chloro Substituent on Reactivity and Biological Interactions

The chlorine atom at the C4-position of the quinolin-2(1H)-one ring system plays a pivotal role in both the molecule's reactivity and its biological interactions. This substituent significantly influences the chemical properties of the compound, making it a key site for further chemical modifications.

The 4-chloro group is an effective leaving group, facilitating nucleophilic substitution reactions. mdpi.comresearchgate.net This reactivity allows for the introduction of a wide array of functional groups at this position, a common strategy in the development of new therapeutic agents. mdpi.comresearchgate.net For example, the 4-chloro group can be displaced by various nucleophiles such as amines, thiols, and azides to generate a library of 4-substituted quinolin-2-ones. mdpi.comresearchgate.net

From a biological standpoint, the electron-withdrawing nature of the chlorine atom can modulate the electronic distribution within the quinoline (B57606) ring system. This can, in turn, affect how the molecule interacts with its biological targets.

Functionalization Strategies for Enhanced Biological Efficacy

To improve the biological effectiveness of 4-Chloroquinolin-2(1H)-one-based compounds, chemists employ various functionalization strategies. These often involve making specific substitutions at different positions on the quinolinone core.

Alkylation at the N1-position of the quinolin-2(1H)-one ring is a common strategy to introduce structural diversity and modulate biological activity. mdpi.com For instance, the introduction of an ethyl group at the N1 position of 4-hydroxyquinolin-2(1H)-one is a known modification. mdpi.com The nature of the substituent at this position can significantly influence the compound's properties. In some quinoline derivatives, larger substituents at positions like C8 can selectively direct alkylation to the N1-position. mdpi.com

Modifications at other positions of the quinolinone ring, such as C3, C6, and C7, are also crucial for tailoring the biological activity. For example, in the development of antimalarial 4-oxo-3-carboxyl quinolones, various functional groups have been introduced to probe the structure-activity relationships. nih.gov While direct alkylation at C6 and C7 can be challenging, these positions are often modified through multi-step synthetic routes starting from appropriately substituted anilines. mdpi.com

Molecular Hybridization Approaches with this compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create new chemical entities with potentially enhanced or dual biological activities. researchgate.net The this compound scaffold has been extensively used in the creation of such hybrid molecules.

The versatility of the 4-chloro group allows for its reaction with various heterocyclic amines and other nucleophiles, leading to the formation of diverse hybrid molecules.

Imidazole (B134444) and Benzimidazole (B57391): Hybrid molecules incorporating imidazole and benzimidazole rings have been synthesized and evaluated for their biological potential. For instance, (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one derivatives have been synthesized and tested for their antibacterial activity. nih.gov Similarly, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been investigated as potential anticancer agents. mdpi.com

Pyrone: Pyrano[2,3-b]quinoline derivatives, which are hybrids of quinoline and pyrone rings, have been synthesized and shown to possess interesting biological activities, including acetylcholinesterase inhibition and neuroprotective effects. nih.gov

Pyrrole (B145914): The pyrrole scaffold has been incorporated into quinoline structures to create novel compounds. For example, the synthesis of the pyrrolo[4,3,2-de]quinoline core, found in the lymphostin family of natural products, highlights the importance of this hybrid structure in developing potent inhibitors of biological targets like PI3K/mTOR. acs.orgresearchgate.net

Pyrimidine (B1678525): The hybridization of the quinoline nucleus with pyrimidine has yielded promising results, particularly in the search for new antimalarial agents. nih.gov These hybrids have demonstrated potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov Additionally, quinolinyl-tetrahydropyrimidine derivatives have been synthesized through multicomponent reactions. rsc.org

Pyridine: Pyridine-containing hybrids, such as ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates, have been synthesized and evaluated for their biological properties. nih.gov

Thiazole (B1198619): The combination of quinoline and thiazole moieties has been explored in the design of new bioactive compounds. medcraveonline.com

Pyrazole: Pyrazole-containing quinoline hybrids have also been a subject of interest in medicinal chemistry, with studies exploring their potential as antimicrobial and anti-inflammatory agents. medcraveonline.comnih.gov

The following table provides a summary of some reported hybrid structures incorporating the quinolin-2(1H)-one scaffold.

| Heterocyclic Scaffold | Example of Hybrid Structure | Potential Biological Activity |

| Imidazole | (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(substituted phenyl)-1H-imidazol-5(4H)-one | Antibacterial nih.gov |

| Benzimidazole | 7-chloro-4-aminoquinoline-benzimidazole hybrids | Anticancer mdpi.com |

| Pyrone | Ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates | Acetylcholinesterase inhibition, Neuroprotection nih.gov |

| Pyrrole | Pyrrolo[4,3,2-de]quinoline core | PI3K/mTOR inhibition acs.orgresearchgate.net |

| Pyrimidine | 4-aminoquinoline (B48711)–pyrimidine hybrids | Antimalarial nih.gov |

| Pyridine | Ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates | Cholinesterase Inhibition nih.gov |

| Thiazole | Quinoline-thiazole hybrids | Antimicrobial medcraveonline.com |

| Pyrazole | Tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives | Anticholinesterase, Anti-inflammatory nih.gov |

Incorporation of Dithiocarbamate (B8719985) Moieties

The integration of dithiocarbamate (DTC) functionalities into the this compound scaffold has been explored as a strategy to develop novel therapeutic agents, particularly in the antimicrobial and anticancer domains. derpharmachemica.comnih.gov Organic dithiocarbamates are recognized for their wide utility as intermediates in organic synthesis and for their diverse biological activities. derpharmachemica.comresearchgate.net The synthetic approach to these hybrid molecules often involves a three-component reaction where an appropriate amine, carbon disulfide, and the quinolinone intermediate react in the presence of a base like sodium methoxide (B1231860). derpharmachemica.com

A study involving the synthesis of a series of this compound dithiocarbamates revealed that these compounds possess significant antimicrobial properties and the ability to offer DNA protection. derpharmachemica.com The structure-activity relationship (SAR) within this series indicated that the nature of the secondary amine incorporated into the dithiocarbamate moiety plays a crucial role in determining the biological efficacy. Most of the synthesized compounds in one series showed appreciable antimicrobial activity, with some exhibiting marked inhibition of bacterial and fungal growth comparable to standard drugs. derpharmachemica.com

In the context of Alzheimer's disease, quinolinone derivatives featuring a dithiocarbamate moiety have been designed as multifunctional inhibitors of acetylcholinesterase (AChE). nih.gov The quinolinone core is intended to bind to the peripheral anionic site (PAS) of the enzyme. nih.gov SAR studies focused on varying the length of the linker between the quinolinone scaffold and the dithiocarbamate group, as well as introducing different secondary amines to the DTC moiety to optimize activity. nih.gov

Furthermore, the dithiocarbamate side chain has been incorporated into related heterocyclic systems, such as quinazolin-4(3H)-one, to evaluate antiproliferative activities. nih.gov In one such study, the derivative 2-(((4-chlorophenyl)carbamothioyl)thio)-3-phenylquinazolin-4(3H)-one demonstrated potent activity against the HT29 colon cancer cell line, suggesting that this moiety can be a valuable pharmacophore in the design of new anticancer agents. nih.gov The mechanism was found to involve the promotion of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Dithiocarbamate Derivatives derpharmachemica.com Note: The original research paper describes a series of compounds labeled 3(a-o) but does not provide a detailed public table of specific inhibitory values for each compound. The text states that "Most of the new compounds showed appreciable antimicrobial activity" and "some compounds showed marked inhibition of bacterial and fungal growth nearly equal to the standards."

Integration with Benzene-Sulfonamide Moieties

The hybridization of the quinoline core, particularly 4-chloroquinoline (B167314) derivatives, with benzene-sulfonamide moieties has emerged as a promising strategy in medicinal chemistry, leading to compounds with a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. nih.govnih.govmdpi.com The rationale for this molecular hybridization stems from the well-established therapeutic profiles of both quinolines and sulfonamides. rsc.org

A common synthetic route involves the condensation of 4,7-dichloroquinoline (B193633) with a substituted phenylenediamine, followed by reaction with various benzene (B151609) sulfonyl chlorides to yield the final hybrid compounds. nih.govresearchgate.net This modular synthesis allows for systematic structural modifications to explore the SAR.

In the realm of antibacterial agents, novel quinoline-sulfonamide hybrids have been developed to combat bacterial resistance. nih.govrsc.org SAR studies on a series of N-(7-chloroquinolin-4-yl)benzenesulfonamide derivatives revealed that the position of the linkage on the phenyl ring and the substituents on the sulfonamide moiety significantly influence activity. For instance, compounds derived from p-phenylenediamine (B122844) often exhibit different activity profiles compared to those from m-phenylenediamine. nih.gov

As carbonic anhydrase (CA) inhibitors, 3-(quinolin-4-ylamino)benzenesulfonamides have shown potent inhibitory activity against human (h) CA isoforms I and II. nih.gov A key SAR finding is the critical role of the primary sulfonamide group (-SO₂NH₂) as a zinc-binding group essential for inhibitory activity; secondary sulfonamide analogs were significantly less active. nih.gov The substitution pattern on the quinoline ring also modulates potency, with a 7-chloro-6-fluoro substituted derivative proving to be a highly potent and selective inhibitor of hCA II. nih.gov

In anticancer research, quinolinesulfonamide-triazole hybrids have been investigated. mdpi.com In silico studies identified 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide as a potential inhibitor of Rho-associated protein kinase. mdpi.com Subsequent in vitro testing confirmed its cytotoxic activity against several cancer cell lines, including colon, lung, and ovarian cancer, while showing no toxicity to normal cells. mdpi.com

Table 2: Carbonic Anhydrase Inhibition by 3-(Quinolin-4-ylamino)benzenesulfonamide Derivatives (KIs in μM) nih.gov This table is representative of the data presented in the cited research. Specific compound structures correspond to those in the source article.

| Compound | Substitution on Quinoline | hCA I Inhibition (K_I) | hCA II Inhibition (K_I) |

|---|---|---|---|

| 6a | Unsubstituted | 9.091 | 3.594 |

| 6b | 6-methoxy | 7.954 | 2.541 |

| 6c | 6-methyl | 2.441 | 0.987 |

| 6d | 7-chloro | 1.996 | 0.154 |

| 6e | 7-chloro, 6-fluoro | 0.966 | 0.083 |

| 6f | 8-trifluoromethyl | 8.812 | 2.115 |

| AAZ * | Standard Inhibitor | 0.250 | 0.012 |

Acetazolamide

Development of Focused Compound Libraries Based on the this compound Scaffold

Focused compound libraries are collections of molecules designed to interact with a specific biological target or a family of related targets, such as kinases or proteases. nih.gov This approach contrasts with high-throughput screening of large, diverse libraries by enriching the collection with compounds that have a higher predicted probability of being active, thereby increasing the efficiency of the drug discovery process. thermofisher.com The design of these libraries is often centered around a common core or scaffold, which is systematically decorated with a variety of substituents at defined attachment points. nih.gov

The this compound structure is an attractive scaffold for the development of focused libraries due to its synthetic tractability and its presence in numerous biologically active compounds. researchgate.netbohrium.com A "Scaffold-Linker-Functional Group" (SLF) approach can be applied, where the quinolinone core is the scaffold, and various linkers and functional groups are combinatorially assembled to generate a library designed to probe the chemical space around a target's binding site. u-strasbg.fr The selection of building blocks is crucial and is often guided by computational methods like molecular docking and pharmacophore modeling to maximize diversity and target relevance while keeping the library to a manageable size (typically 100-500 compounds). nih.govu-strasbg.fr

For example, a focused library based on the related 4-aminoquinoline scaffold was created for antimalarial screening. ucsf.edu By synthesizing variants with different side chains attached to the 4-amino position, researchers could systematically evaluate the effect of these substitutions on activity against Plasmodium falciparum. ucsf.edu A similar strategy can be applied to the this compound scaffold. The chlorine atom at the C4 position is a key reactive site for nucleophilic substitution, allowing for the introduction of diverse side chains. Further diversity can be introduced at the N1 position and on the benzo-fused ring of the quinolinone system. mdpi.com

Such libraries enable the rapid generation of structure-activity relationship (SAR) data. nih.gov By analyzing the hit rates and activity patterns across the library, medicinal chemists can identify key pharmacophoric elements and vectors for potency and selectivity, guiding the optimization of initial hits into lead compounds. nih.govnih.gov

Case Studies of SAR in Specific Biological Activities

The this compound scaffold and its close analogs have been the subject of numerous SAR studies targeting a range of diseases.

Anticancer Activity: SAR studies on quinolone-chalcone hybrids identified tubulin as a key target. nih.gov A systematic analysis revealed that specific moieties on both the quinolone and phenyl rings were critical for enhancing cytotoxicity. For instance, an 8-methoxy group on the quinolin-2(1H)-one ring and a 2-methoxy or 2-ethoxy group on the linked phenyl ring led to compounds with potent, nanomolar-range activity against various cancer cell lines, including multi-drug resistant ones. nih.gov These compounds were found to inhibit tubulin polymerization, causing cell cycle arrest at the G2/M phase. nih.gov

Anti-Alzheimer's Disease Activity: Quinoline and quinolinone derivatives have been extensively studied as potential treatments for Alzheimer's disease, primarily as inhibitors of cholinesterase enzymes (AChE and BuChE). researchgate.netarabjchem.orgnih.gov Molecular docking studies suggest the quinoline moiety can bind to the peripheral anionic site (PAS) of AChE. arabjchem.org In one study of 4-aminoquinoline derivatives, the presence of chlorine and trifluoromethyl groups at the C7 position of the quinoline ring resulted in strong AChE inhibition. arabjchem.org Another series of N'-(quinolin-4-ylmethylene)propanehydrazide derivatives identified compounds with potent and selective inhibition of either AChE or BuChE, highlighting how small structural changes can tune target selectivity. researchgate.net

Antimicrobial Activity: In the search for new antibacterial agents, a molecular hybridization approach combining 4-aminoquinoline with isatin (B1672199) derivatives through a hydrazone linker has been explored. nih.govmdpi.com The resulting SAR indicated that the nature and position of substituents on the isatin ring significantly impacted antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.gov Another study on (5-(2-chloroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones found that the presence of electron-withdrawing groups on the aryl moiety enhanced the antimicrobial activity. researchgate.net

Anti-Hepatitis B Virus (HBV) Activity: A focused SAR study was conducted on a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl)quinolin-2(1H)-one derivatives. nih.gov Most of the synthesized compounds showed potent anti-HBV activity. The most promising compound from this series demonstrated significant inhibition of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) secretion, as well as HBV DNA replication, with an IC₅₀ value of 0.045 mM for the latter. nih.gov Preliminary mechanistic studies suggested this compound functions by enhancing the transcript activity of HBV enhancers I and II. nih.gov

Table 3: SAR Summary for this compound Derivatives in Various Biological Activities

| Biological Activity | Key Scaffold/Derivative Class | Summary of SAR Findings | Reference(s) |

|---|---|---|---|

| Anticancer | Quinolone-Chalcone Hybrids | 8-Methoxy on quinolone and 2-alkoxy on the phenyl ring enhance activity against tubulin. | nih.gov |

| Anti-Alzheimer's | 4-Aminoquinolines | Cl and CF₃ groups at C7 position lead to strong AChE inhibition. | arabjchem.org |

| Antimicrobial | Quinolyl-Pyrazolyl-Pyridines | Electron-withdrawing groups on the aryl moiety improve antimicrobial potency. | researchgate.net |

| Anti-HBV | 6-chloro-4-(2-chlorophenyl)-quinolinones | Modifications of a 3-(2-hydroxyethyl) side chain led to potent inhibition of HBV DNA replication. | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline (B57606) derivatives to understand their structural properties and chemical reactivity. By calculating the electron density, DFT can predict various molecular properties, offering insights that are complementary to experimental data. For derivatives of 4-Chloroquinolin-2(1H)-one, DFT calculations are used to optimize molecular geometry, analyze vibrational spectra, and explore electronic characteristics. researchgate.netdergipark.org.tr

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. informaticsjournals.co.in

In studies of quinoline derivatives, the HOMO is often located over the quinoline ring system, while the LUMO is distributed across various parts of the molecule, influenced by substituents. researchgate.netresearchgate.net For this compound, the electron-withdrawing chlorine atom and the lactam ring influence the electron distribution. The analysis of these orbitals helps in predicting the charge transfer interactions within the molecule, which is essential for understanding its electronic and optical properties. researchgate.netnih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital; associated with the capacity to donate electrons. | Indicates the molecule's potential as an electron donor in reactions. The carbostyril ring system contributes significantly to this orbital. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital; associated with the ability to accept electrons. | Indicates the molecule's electrophilicity and susceptibility to nucleophilic attack. The presence of the chloro group enhances this property. |

| ΔE (HOMO-LUMO Energy Gap) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical stability and reactivity. A larger gap suggests higher stability. informaticsjournals.co.in |

Molecular Electrostatic Potential (ESP) maps are valuable for understanding the charge distribution and predicting the reactive sites of a molecule. rjptonline.org The ESP surface visualizes the electrostatic potential on the electron density surface, using a color spectrum to indicate charge regions. Red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor regions), susceptible to nucleophilic attack. researchgate.net

For quinolinone derivatives, ESP analysis typically reveals negative potential around the carbonyl oxygen and the nitrogen atom of the quinoline ring, identifying them as sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net The chlorine atom also contributes to the electronic landscape. These maps are crucial for predicting intermolecular interactions, particularly in the context of ligand-receptor binding, where electrostatic complementarity is key. researchgate.net

Fukui functions are density-based descriptors that help in identifying the most reactive sites within a molecule for different types of chemical reactions. nih.govacs.org They quantify the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions (f+, f-, f0) are used to predict sites for nucleophilic, electrophilic, and radical attacks, respectively. nih.govresearchgate.net This analysis provides a more detailed picture of local reactivity than ESP maps alone, helping to explain the regioselectivity of chemical reactions. researchgate.netfaccts.de For quinolinone scaffolds, Fukui functions can pinpoint specific atoms most likely to engage in covalent bond formation during interactions with biological targets. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of a molecule and the stability of its complexes with other molecules, such as proteins.

For a ligand like this compound, MD simulations are employed to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in solution, which is crucial for understanding how it might fit into a protein's binding pocket.

Validate Docking Poses: Assess the stability of a binding pose predicted by molecular docking. MD simulations can confirm whether the ligand remains stably bound to the receptor over a simulated period (e.g., 100 nanoseconds). researchgate.netresearchgate.net

Study Ligand-Protein Interactions: Key metrics such as Root Mean Square Deviation (RMSD) are calculated to measure the deviation of the protein-ligand complex from its initial structure, indicating stability. galaxyproject.org The persistence of hydrogen bonds and other interactions throughout the simulation provides further evidence of a stable binding mode. researchgate.net

Studies on related quinoline derivatives use MD simulations to confirm the stability of ligand-protein complexes, providing a dynamic view that complements the static picture from docking. researchgate.netresearchgate.net

In Silico Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. The quinolin-2-one scaffold has been extensively studied through docking against various enzyme targets.

The this compound scaffold and its derivatives have been identified as promising inhibitors for several key enzymes implicated in human diseases.

Factor XIa (FXIa): As a target for anticoagulants, FXIa inhibitors are sought to prevent thrombosis with a lower risk of bleeding. plos.org Docking studies have shown that quinolinone-based fragments can bind effectively in the S1 pocket of FXIa. plos.orgrcsb.org The 6-chloro-3,4-dihydro-1H-quinolin-2-one fragment, a close analog, has been identified as a novel P1 fragment that fits into this pocket. plos.orgrcsb.org The quinolinone core establishes key interactions that anchor the inhibitor, guiding further optimization to enhance potency and selectivity. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is a critical target in the treatment of Alzheimer's disease. nih.gov Molecular docking simulations have demonstrated that quinolin-2-one derivatives can be well-accommodated in the ATP binding site of GSK-3β. The quinolin-2-one ring is predicted to form crucial hydrogen bonds with the hinge region amino acids, particularly with the backbone of Asp133 and Val135, which is a common binding motif for GSK-3β inhibitors. researchgate.netnih.gov

Isocitrate Dehydrogenase 1 (IDH1): Mutations in IDH1 are found in several cancers, making mutant IDH1 a key therapeutic target. researchgate.net Docking studies revealed that quinolinone derivatives bind to an allosteric site of the mutant IDH1 R132H enzyme, rather than the active site. acs.org The X-ray co-crystal structure of a lead compound shows that the carbonyl (C=O) and the amide (N-H) of the quinolinone core form specific hydrogen bonds with the side chains of residues Arg109 and Asp279, respectively, anchoring the inhibitor in this allosteric pocket. acs.org

CYP51 (Lanosterol 14α-demethylase): This enzyme is a member of the cytochrome P450 family and a well-established target for antifungal drugs. nih.gov Azole antifungals work by coordinating their nitrogen atom to the heme iron in the active site of CYP51. jrespharm.com While direct docking studies of this compound with CYP51 are less common, the heterocyclic nature of the quinolinone scaffold makes it a candidate for exploration as a potential CYP51 inhibitor, with docking being the primary tool to evaluate its binding potential against this fungal enzyme target. nih.govjrespharm.com

| Enzyme Target | Therapeutic Area | Binding Site | Key Interacting Residues (for Quinolinone Core) | PDB ID Examples |

|---|---|---|---|---|

| Factor XIa (FXIa) | Anticoagulation | S1 Pocket | Interacts with residues in the primary specificity pocket. plos.orgrcsb.org | 4CR5 rcsb.org |

| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease | ATP-Binding Site (Hinge Region) | Asp133, Val135 researchgate.netnih.gov | 1Q3D, 1Q41 |

| Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Oncology | Allosteric Site | Arg109, Asp279 acs.org | 6U4J researchgate.net |

| CYP51 | Antifungal | Heme Active Site | Potential interaction with heme iron and surrounding residues. jrespharm.com | 5V5Z |

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, halogen bonding)

While specific docking studies detailing the interaction of this compound with proteins are not extensively documented in the surveyed literature, the broader class of quinoline derivatives has been the subject of significant computational analysis. These studies reveal that non-covalent interactions, particularly hydrogen bonds and halogen bonds, are pivotal in their binding mechanisms.

Hydrogen bonding is a critical factor in the interaction between quinoline derivatives and protein active sites. For instance, studies on N1, N4-bis((2-chloroquinolin-3-yl) methylene) benzene-1,4-diamine derivatives showed that strong hydrogen bonds formed between the quinoline moiety and amino acid residues such as Asn 49, Lys 220, Ser 157, and Arg 225 are crucial for binding. brieflands.com Similarly, docking studies of other chloroquinoline hybrids have identified key hydrogen bonding interactions with residues like Ile164. researchgate.net

The chlorine substituent on the quinoline ring introduces the possibility of halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a negative site on another molecule. mdpi.com This type of interaction is increasingly recognized as a significant force in drug-receptor binding and crystal engineering. mdpi.comwhiterose.ac.uk In the crystal structure of (5-Chloroquinolin-8-yl)-2-fluorobenzoate, a halogen bond between a chlorine atom and a fluorine atom was observed, highlighting the role of halogens in directing the supramolecular assembly. mdpi.com Theoretical studies have explored the interplay and interdependence between halogen and hydrogen bonding, confirming their importance in molecular recognition. cnr.it The binding of various quinoline derivatives to different biological targets is often stabilized by a combination of these forces, as illustrated by their calculated binding energies.

Table 1: Examples of Ligand-Protein Interactions in Chloroquinoline Derivatives

| Compound/Ligand | Target/Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | ASN142, GLN189, GLU166, SER144, CYS145 | nih.gov |

| N1, N4-bis((2-chloroquinolin-3-yl) methylene) benzene-1,4-diamine (6-Me derivative) | AKT1 Enzyme | 113.76 (GOLD Score) | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76 | brieflands.com |

| Chloroquinoline-acetamide hybrid (A7) | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | -9.34 | Ile164 | researchgate.net |

| Chloroquinoline-acetamide hybrid (A8) | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | -9.90 | Ile164 | researchgate.net |

Thermo-kinetic and Spectroscopic Property Predictions

Theoretical methods are employed to predict the thermodynamic stability, kinetic barriers of reactions, and spectroscopic characteristics of molecules. These predictions are invaluable for understanding the fundamental chemical nature of compounds like this compound.

Quinolin-2(1H)-one and its derivatives can exist in tautomeric forms, most commonly the lactam (keto) and lactim (enol) forms. mdpi.com Computational studies have shown that the keto form is generally the predominant and more stable tautomer in both nonaqueous and solid states. mdpi.com The equilibrium between these forms can be influenced by factors such as substituents and solvent polarity. mdpi.com

Density Functional Theory (DFT) calculations have been used to investigate the tautomerization mechanism and associated energy barriers for quinolin-2(1H)-one derivatives. For example, a detailed study on 4-(methylsulfanyl)-3[(1Z)-1-(2 phenylhydrazinylidene) ethyl] quinoline-2(1H)-one found that the keto form is the most stable structure. nih.govresearchgate.net The energy barriers required for the transformation from the keto form to the enol form were calculated to be significant, indicating a high preference for the keto tautomer. nih.govresearchgate.net

Table 2: Calculated Tautomerization Barrier Heights for a Quinoline-2(1H)-one Derivative *

| Medium | Barrier Height (kcal/mol) | Source |

|---|---|---|

| Gas Phase | ~38.80 | nih.govresearchgate.net |

| Ethanol | ~37.35 | nih.govresearchgate.net |

*Data for 4-(methylsulfanyl)-3[(1Z)-1-(2 phenylhydrazinylidene) ethyl] quinoline-2(1H)-one.

The acidity and basicity of a molecule are fundamental properties that influence its solubility, reaction pathways, and physiological behavior. Theoretical calculations can provide reliable predictions of these properties. For instance, the acidity and basicity of 4-(methylsulfanyl)-3[(1Z)-1-(2 phenylhydrazinylidene) ethyl] quinoline-2(1H)-one were computed as part of a comprehensive theoretical study. nih.govresearchgate.net In related heterocyclic systems, such as 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, computational and experimental methods have determined it to be a weak acid with a pKa of 6.9. researchgate.net These types of predictions are essential for understanding the chemical reactivity and potential biological interactions of this compound.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine |

| N1, N4-bis((2-chloroquinolin-3-yl) methylene) benzene-1,4-diamine |

| Chloroquinoline-acetamide hybrid |

| (5-Chloroquinolin-8-yl)-2-fluorobenzoate |

| Rhamnolipid |

| 4-(methylsulfanyl)-3[(1Z)-1-(2 phenylhydrazinylidene) ethyl] quinoline-2(1H)-one |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-chloroquinolin-2(1H)-one by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides details on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a quinolinone derivative, the proton attached to the nitrogen (N-H) of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift, often in the range of δ 11.5–12.5 ppm when measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), indicating an acidic proton. vulcanchem.com The aromatic protons on the quinoline (B57606) ring system will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being dependent on their position and the electronic effects of the chloro and carbonyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam ring is characteristically observed at a downfield position, often in the range of δ 160-165 ppm. The carbon atom bearing the chlorine (C-Cl) will also have a distinct chemical shift. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm). For instance, in related quinolinone structures, the carbon atoms of the benzene (B151609) ring and the pyridinone ring show distinct signals that can be assigned based on their electronic environment. rsc.orgresearchgate.net

Interactive Data Table: Representative NMR Data for Quinolone Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | N-H (Lactam) | 11.5 - 12.5 (broad singlet) |

| Aromatic C-H | 7.0 - 8.5 (multiplets) | |

| ¹³C | C=O (Lactam) | 160 - 165 |

| Aromatic C-Cl | Varies | |

| Aromatic C-H & C-C | 110 - 150 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the vibrations of bonds within the molecule. usc.edu

Key characteristic absorption bands for this compound include:

N-H Stretch: A prominent absorption band is expected in the region of 3200–3450 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring. vulcanchem.com This peak is often broad due to hydrogen bonding in the solid state.

C=O Stretch: A strong, sharp absorption band, characteristic of the carbonyl group (C=O) in the lactam, typically appears in the range of 1660–1670 cm⁻¹. vulcanchem.com The position of this band can be influenced by the electronic effects of the chlorine substituent and the fused ring system.

C=C and C=N Stretches: The aromatic quinoline ring will exhibit several absorption bands in the 1450-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.

C-Cl Stretch: The stretching vibration of the C-Cl bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| N-H (Lactam) | Stretch | 3200 - 3450 (broad) |

| C=O (Lactam) | Stretch | 1660 - 1670 (strong, sharp) |

| C=C / C=N (Aromatic) | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns. inflibnet.ac.in

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of this compound under electron impact ionization would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related quinolinone structures include the loss of carbon monoxide (CO) from the lactam ring and the cleavage of the chlorine atom. libretexts.org For instance, the fragmentation of a related compound, 4-hydrazinylquinolin-2(1H)-one, has been studied to elucidate its structure. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. For example, the crystal structure of a related compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, was determined to be monoclinic with the space group P21. researchgate.net Such studies on this compound would reveal the planarity of the quinolinone ring system and the orientation of the chloro substituent. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking between the aromatic rings, which govern the crystal packing. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. shu.ac.uk The absorption of ultraviolet or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. inflibnet.ac.in The conjugated π-system of the quinolinone ring gives rise to intense π → π* transitions, typically observed in the UV region. nih.gov The presence of the carbonyl group also allows for a lower energy n → π* transition, which is generally less intense. The solvent used can influence the position of these absorption maxima. The electronic transitions in similar quinoline derivatives have been studied, providing a basis for interpreting the spectrum of this compound. nih.govresearchgate.net

Biological and Pharmacological Research Applications

Antimicrobial Research

Derivatives of 4-Chloroquinolin-2(1H)-one have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

The quinoline-2-one scaffold has been a subject of interest for its antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov

Novel dithiocarbamate (B8719985) derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity. derpharmachemica.com Several of these compounds exhibited considerable activity, comparable to the standard drug ciprofloxacin. derpharmachemica.com Similarly, hybrids of 2-thiohydantoin (B1682308) and 2-quinolone derivatives have shown bacteriostatic effects against both Gram-positive and Gram-negative bacteria. mdpi.com

Thiazole-quinolinium derivatives have demonstrated broad-spectrum antibacterial activity, including against highly resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org Certain quinoline-2-one derivatives have also shown significant antibacterial action against multidrug-resistant Gram-positive strains, including MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Tested Against | Notable Findings | Reference |

|---|---|---|---|

| Dithiocarbamates | Gram-positive and Gram-negative bacteria | Activity comparable to ciprofloxacin. | derpharmachemica.com |

| 2-Thiohydantoin hybrids | Gram-positive and Gram-negative bacteria | Bacteriostatic effects observed. | mdpi.com |

| Thiazole-quinoliniums | Gram-positive and Gram-negative strains (including MRSA, VRE) | Potent broad-spectrum activity. | rsc.org |

| Quinoline-2-ones | Multidrug-resistant Gram-positive bacteria (MRSA, MRSE) | Significant antibacterial action. | nih.gov |

| 7-Chloroquinoline (B30040) Sulphonamides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | One compound showed potent activity against most tested strains. | ajol.info |

Antifungal Activity

Research has also highlighted the antifungal potential of this compound derivatives. The aforementioned dithiocarbamate derivatives were also tested for antifungal activity, with some compounds showing good activity against the tested fungi, nearly equal to the standard drug amphotericin B. derpharmachemica.com

Derivatives of 4-hydroxy quinoline (B57606) have also been synthesized and evaluated for their antifungal activity. mdpi.com Furthermore, newly synthesized 7-chloroquinoline sulphonamide derivatives exhibited strong antifungal activity against Penicillium simplicissimum and Aspergillus niger, with some compounds showing more potent inhibitory activities than the standard drug fluconazole. ajol.info

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Tested Against | Notable Findings | Reference |

|---|---|---|---|

| Dithiocarbamates | Various fungi | Activity comparable to amphotericin B. | derpharmachemica.com |

| 4-Hydroxy quinolines | Not specified | Evaluated for antifungal activity. | mdpi.com |

| 7-Chloroquinoline Sulphonamides | Penicillium simplicissimum, Aspergillus niger | Some derivatives more potent than fluconazole. | ajol.info |

Anti-mycobacterial Activity

The quinoline core is a known pharmacophore in several anti-mycobacterial agents. mdpi.comresearchgate.net A series of ring-substituted 4-arylamino-7-chloroquinolinium chlorides were synthesized and screened for their in vitro activity against various mycobacterial species. mdpi.com Some of these compounds demonstrated noteworthy biological activity against M. marinum, M. kansasii, M. smegmatis, and M. avium subsp. paratuberculosis. mdpi.com

Furthermore, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has yielded compounds with the ability to inhibit the growth of the M. tuberculosis H37Rv strain. mdpi.com Two of these compounds showed minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid. mdpi.com

Table 3: Anti-mycobacterial Activity of this compound Derivatives

| Derivative Class | Tested Against | Notable Findings | Reference |

|---|---|---|---|

| 4-Arylamino-7-chloroquinolinium chlorides | M. marinum, M. kansasii, M. smegmatis, M. avium subsp. paratuberculosis | Noteworthy biological activity observed. | mdpi.com |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | Two compounds exhibited MICs similar to isoniazid. | mdpi.com |

| Isoindoline-1,3-dione-4-aminoquinolines | Mycobacterium tuberculosis | A compound with a butyl chain spacer and piperidine (B6355638) substitution was most potent and non-cytotoxic. | rsc.org |

Anticancer Research

The this compound scaffold has been instrumental in the development of novel anticancer agents, particularly those targeting key enzymes involved in cancer progression.

Inhibition of Receptor Tyrosine Kinases (RTKs), e.g., VEGFR, PDGFR

Quinolin-2(1H)-one-based compounds have emerged as promising structures for inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. researchgate.net Lenvatinib, a quinolone anti-cancer therapeutic, is a known kinase inhibitor targeting various growth factor receptors. mdpi.comvascularcell.com

Derivatives such as 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones have been identified as potent, orally efficacious inhibitors of VEGF, PDGF, and fibroblast growth factor (FGF) receptor tyrosine kinases. researchgate.net These compounds act as reversible ATP-competitive inhibitors of VEGFR-2, FGFR-1, and PDGFRβ. researchgate.net The design and synthesis of new quinoline and isatin (B1672199) derivatives have also led to the identification of strong VEGFR-2 kinase inhibitors. nih.gov

Table 4: RTK Inhibition by this compound Derivatives

| Derivative Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones | VEGFR, PDGFR, FGFR | Reversible ATP-competitive inhibition. | researchgate.net |

| Quinoline and isatin derivatives | VEGFR-2 | Strong kinase inhibition. | nih.gov |

| 3-Substituted quinoline derivatives | PDGF Receptor Tyrosine Kinase | Identified as a new series of inhibitors. | acs.org |

Inhibition of Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently found in several human cancers. acs.orgresearchgate.net The inhibition of mutant IDH1 (mIDH1) has become a validated therapeutic strategy. acs.org A series of quinolinone derivatives have been discovered and optimized to be potent and orally bioavailable mIDH1 inhibitors with selectivity over the wild-type enzyme. acs.org

X-ray crystallography has revealed that these inhibitors can bind to an allosteric site on the mIDH1-R132H protein. acs.org One such inhibitor, derived from a (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one intermediate, has been developed as a small molecule inhibitor of mutated forms of the IDH1 enzyme. google.com This compound targets several mIDH1 variants, including R132L, R132G, and R132S, at lower concentrations than the wild-type IDH1. google.com

Table 5: mIDH1 Inhibition by this compound Derivatives

| Derivative Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Quinolinones | mIDH1 (R132H, R132C, R132G, R132S, R132L) | Allosteric inhibition, selective over wild-type IDH1. | acs.orggoogle.com |

Modulation of DNA Topoisomerases